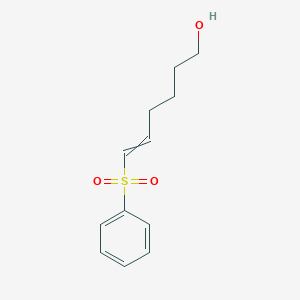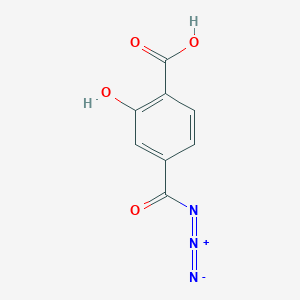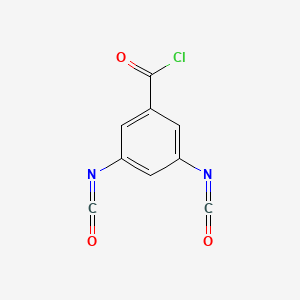
3,5-Diisocyanatobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diisocyanatobenzoyl chloride is an organic compound with the molecular formula C9H3ClN2O3 It is a derivative of benzoyl chloride, characterized by the presence of two isocyanate groups at the 3 and 5 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,5-diaminobenzoic acid with phosgene (COCl2) to form the corresponding diisocyanate derivative . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate groups.
Industrial Production Methods
Industrial production of 3,5-Diisocyanatobenzoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and reactive nature of phosgene and isocyanates.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diisocyanatobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate groups.
Catalysts: Catalysts such as tertiary amines or metal salts may be used to enhance the reaction rates.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3,5-Diisocyanatobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the production of polymers and coatings due to its ability to form strong covalent bonds with various substrates.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,5-Diisocyanatobenzoyl chloride primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amine and hydroxyl groups on proteins, peptides, and other organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzoyl Chloride: Similar in structure but with chlorine atoms instead of isocyanate groups.
3,5-Diaminobenzoyl Chloride: Contains amino groups instead of isocyanate groups.
Uniqueness
3,5-Diisocyanatobenzoyl chloride is unique due to the presence of two reactive isocyanate groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of polymers and advanced materials.
Propiedades
Número CAS |
136403-94-6 |
|---|---|
Fórmula molecular |
C9H3ClN2O3 |
Peso molecular |
222.58 g/mol |
Nombre IUPAC |
3,5-diisocyanatobenzoyl chloride |
InChI |
InChI=1S/C9H3ClN2O3/c10-9(15)6-1-7(11-4-13)3-8(2-6)12-5-14/h1-3H |
Clave InChI |
JFEYGNBXTUDJAM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N=C=O)N=C=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
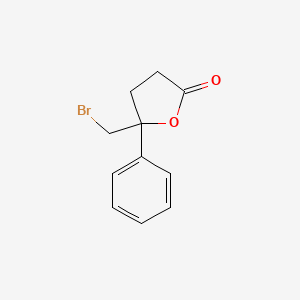

![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
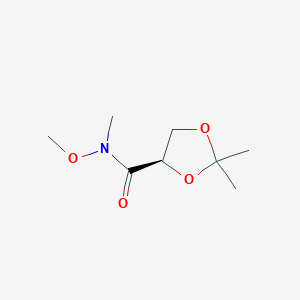
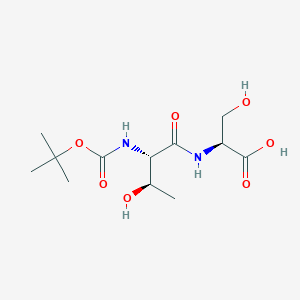
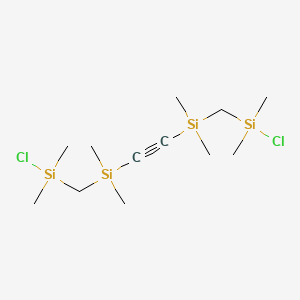
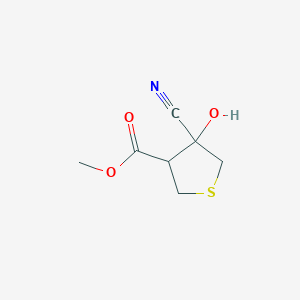
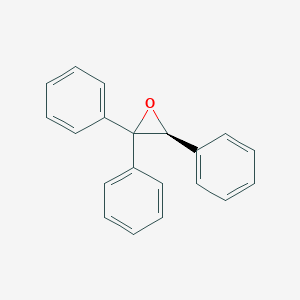
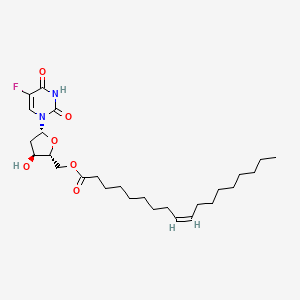
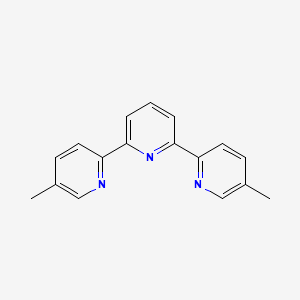
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
